Cas no 98786-22-2 (Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-)

Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- 化学的及び物理的性質
名前と識別子
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- 1-ethyl-3-[6-(ethylcarbamoylamino)hexa-2,4-diynyl]urea
- 1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea)
- Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-
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- MDL: MFCD31704912
- インチ: 1S/C12H18N4O2/c1-3-13-11(17)15-9-7-5-6-8-10-16-12(18)14-4-2/h3-4,9-10H2,1-2H3,(H2,13,15,17)(H2,14,16,18)
- InChIKey: PFCYYKFTWPGYCP-UHFFFAOYSA-N
- SMILES: O=C(NCC#CC#CCNC(NCC)=O)NCC
計算された属性
- 水素結合ドナー数: 4
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 365
- トポロジー分子極性表面積: 82.3
Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | P34755-25G |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 95% | 25G |
$1,010 | 2023-09-16 | |
1PlusChem | 1P01JMCP-1g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 97% | 1g |
$92.00 | 2024-04-19 | |
1PlusChem | 1P01JMCP-5g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 97% | 5g |
$235.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528483-1g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 98% | 1g |
¥1323.00 | 2024-04-23 | |
Advanced ChemBlocks | P34755-5G |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 95% | 5G |
$335 | 2023-09-16 | |
Advanced ChemBlocks | P34755-1G |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 95% | 1G |
$110 | 2023-09-16 | |
Aaron | AR01JML1-1g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 97% | 1g |
$93.00 | 2025-02-13 | |
Aaron | AR01JML1-5g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 97% | 5g |
$266.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528483-5g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 98% | 5g |
¥3694.00 | 2024-04-23 | |
1PlusChem | 1P01JMCP-25g |
1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) |
98786-22-2 | 97% | 25g |
$683.00 | 2024-04-19 |
Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-に関する追加情報
Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-): A Versatile Compound for Modern Biomedical Applications
Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- is a unique chemical entity with a complex molecular framework that has garnered significant attention in the biomedical research community. This compound, with the CAS No. 98786-22-2, represents a novel class of molecules that combine the structural features of urea with a hexadiyne-based linker. The synthesis and functionalization of this compound have been extensively studied in recent years, particularly in the context of drug delivery systems and molecular imaging technologies.
The 2,4-hexadiyne-1,6-diyl moiety serves as a key structural element, providing a rigid and conjugated backbone that enhances the compound's chemical stability. This structural characteristic allows for the incorporation of functional groups at specific positions, such as the N'-ethyl substituents, which contribute to the molecule's solubility and reactivity. Recent advances in synthetic chemistry have enabled the precise modification of this scaffold, leading to the development of derivatives with tailored properties for various biomedical applications.
One of the most promising applications of Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- is in the field of targeted drug delivery. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound can act as a molecular carrier for hydrophobic drugs, facilitating their efficient transport across biological membranes. The hexadiyne linker enables the formation of stable conjugates with therapeutic agents, while the urea group enhances the compound's interaction with biological targets.
Recent research has also highlighted the potential of this compound in molecular imaging. A 2024 publication in Organic & Biomolecular Chemistry described the use of Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- as a fluorescent probe for in vivo imaging. The compound's unique electronic properties, arising from the conjugated hexadiyne backbone, allow for the detection of specific biomolecules with high sensitivity and spatial resolution. This application has significant implications for early disease diagnosis and real-time monitoring of therapeutic responses.
The N'-ethyl substituents play a critical role in modulating the compound's pharmacokinetic properties. These groups influence the molecule's hydrophilicity, which is essential for achieving optimal drug distribution in the body. A 2022 study in Chemical Communications reported that the introduction of ethyl groups at the N' positions significantly improves the compound's solubility in aqueous environments, making it suitable for intravenous administration.
Furthermore, the 2,4-hexadiyne-1,6-diyl linker has been shown to exhibit unique reactivity in chemical reactions. This property has been exploited in the development of click chemistry protocols for the rapid assembly of complex molecular architectures. A 2023 article in Bioorganic & Medicinal Chemistry detailed how this linker can be functionalized with various bioactive molecules, enabling the creation of multifunctional therapeutics for personalized medicine.
The synthesis of Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- has been optimized using advanced catalytic methods. A 2024 review in Chemical Reviews highlighted the use of transition metal-catalyzed coupling reactions to efficiently construct the hexadiyne linker. These synthetic strategies have significantly improved the scalability and cost-effectiveness of producing this compound for large-scale applications.
Recent computational studies have provided insights into the molecular mechanisms underlying the compound's biological activity. Molecular dynamics simulations have revealed that the urea group forms hydrogen bonds with specific receptors, enhancing the compound's binding affinity. This understanding has guided the rational design of derivatives with improved therapeutic efficacy.
The CAS No. 98786-22-2 compound is also being explored for its potential in nanomedicine. Researchers at the University of Tokyo have developed a novel nanoparticle formulation using this compound as a core component, demonstrating its ability to deliver therapeutic agents to cancer cells with high specificity. This application is particularly relevant in the context of precision oncology, where targeted therapies are increasingly being used to improve patient outcomes.
Environmental considerations have also been addressed in the development of this compound. A 2023 study in Green Chemistry reported the use of sustainable synthesis methods to produce Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-, reducing the environmental impact of its production. This aligns with the growing emphasis on green chemistry practices in the pharmaceutical industry.
In conclusion, Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- represents a versatile platform for the development of advanced biomedical technologies. Its unique molecular structure, combined with the ability to functionalize specific groups, has enabled its application in drug delivery, molecular imaging, and nanomedicine. Ongoing research is likely to expand its potential uses, further solidifying its importance in the field of modern biomedical science.
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